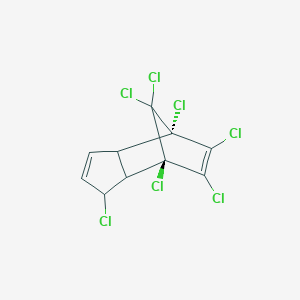![molecular formula C34H36Cl2N4O6 B13844440 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound with significant pharmacological potential It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride involves multiple steps. One common method includes the condensation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with diphenylmethylpiperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-aminophenyl)-pyridine-3,5-dicarboxylate
Substitution: Various substituted piperazine derivatives
Hydrolysis: Corresponding carboxylic acids
Aplicaciones Científicas De Investigación
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in biological systems.
Medicine: Investigated for its antihypertensive properties due to its calcium channel blocking activity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is similar to other dihydropyridine derivatives, making it a potential candidate for antihypertensive therapy .
Comparación Con Compuestos Similares
Similar Compounds
Nicardipine: Another dihydropyridine derivative with similar calcium channel blocking properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the nitrophenyl group. These structural features may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C34H36Cl2N4O6 |
|---|---|
Peso molecular |
667.6 g/mol |
Nombre IUPAC |
3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C34H34N4O6.2ClH/c1-24-30(31(29(23-35-24)33(39)43-2)27-14-9-15-28(22-27)38(41)42)34(40)44-21-20-36-16-18-37(19-17-36)32(25-10-5-3-6-11-25)26-12-7-4-8-13-26;;/h3-15,22-23,32H,16-21H2,1-2H3;2*1H |
Clave InChI |
TWPMTPQCWOLADT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)





![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

